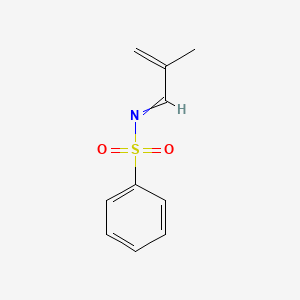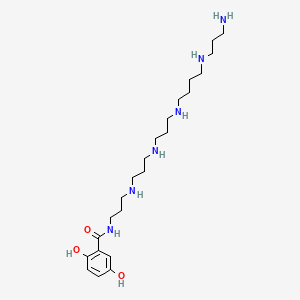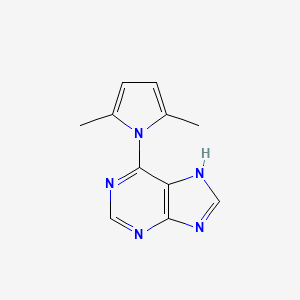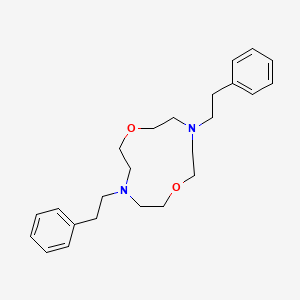
4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane is a complex organic compound known for its unique structural properties. It is a member of the diazacyclododecane family, characterized by a twelve-membered ring containing two nitrogen atoms and two oxygen atoms. The phenylethyl groups attached to the nitrogen atoms add to its complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylethylamine with a suitable diol in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of 4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and influence cellular signaling pathways.
類似化合物との比較
Similar Compounds
Tetraazacyclododecane: Another member of the cyclododecane family, characterized by four nitrogen atoms in the ring.
Diazacyclooctane: A smaller ring structure with two nitrogen atoms.
Phenylethylamine: A simpler compound with a similar phenylethyl group but lacking the cyclododecane ring.
Uniqueness
4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane is unique due to its combination of a large ring structure with both nitrogen and oxygen atoms and the presence of phenylethyl groups. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various applications.
特性
| 139495-33-3 | |
分子式 |
C24H34N2O2 |
分子量 |
382.5 g/mol |
IUPAC名 |
4,10-bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane |
InChI |
InChI=1S/C24H34N2O2/c1-3-7-23(8-4-1)11-13-25-15-19-27-21-17-26(18-22-28-20-16-25)14-12-24-9-5-2-6-10-24/h1-10H,11-22H2 |
InChIキー |
GKHQKUUTOFPUSY-UHFFFAOYSA-N |
正規SMILES |
C1COCCN(CCOCCN1CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione](/img/structure/B14262981.png)

![2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]](/img/structure/B14263005.png)
![(4S,4aS,8aS)-4-[tert-butyl(dimethyl)silyl]oxy-7,7-dimethoxy-4a-methyl-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-one](/img/structure/B14263007.png)
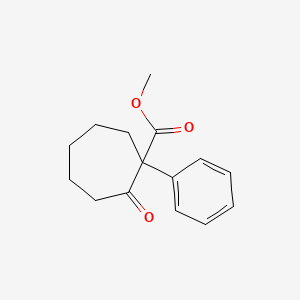
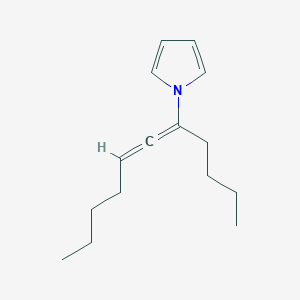
![1-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B14263022.png)
![(Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane](/img/structure/B14263047.png)

